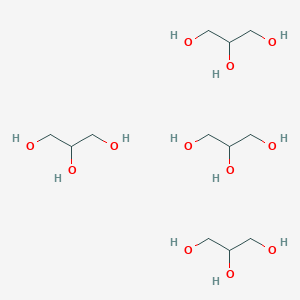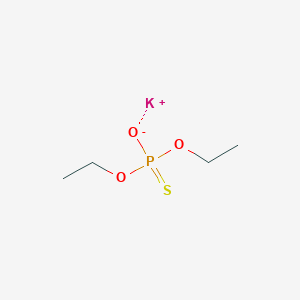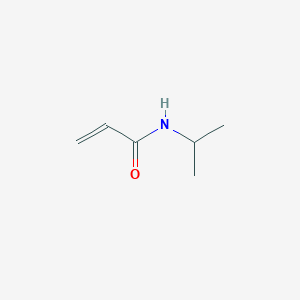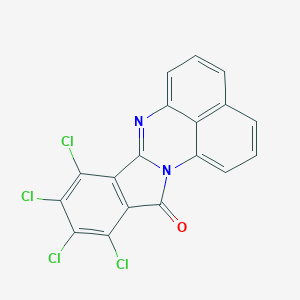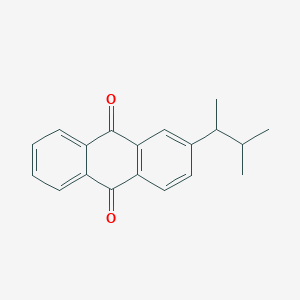
2-(1,2-Dimethylpropyl)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dimethylpropyl)anthraquinone, also known as DMAC or Lucirin TPO, is a photoinitiator used in various industries, including printing, coatings, and adhesives. It is a yellow powder that is soluble in organic solvents and is activated by UV light.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Dimethylpropyl)anthraquinone is widely used as a photoinitiator in polymerization reactions, where it is activated by UV light to generate radicals that initiate the polymerization process. This makes it a valuable tool for the synthesis of polymers with controlled molecular weight and architecture. 2-(1,2-Dimethylpropyl)anthraquinone has also been used in the synthesis of organic-inorganic hybrid materials, such as silica-based nanoparticles.
Wirkmechanismus
2-(1,2-Dimethylpropyl)anthraquinone absorbs UV light and undergoes homolytic cleavage to generate radicals, which can initiate the polymerization of monomers. The radicals can also react with oxygen to form peroxides, which can initiate further radical reactions. The mechanism of action of 2-(1,2-Dimethylpropyl)anthraquinone is complex and depends on the specific reaction conditions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(1,2-Dimethylpropyl)anthraquinone. However, it has been shown to be non-toxic in animal studies and is not expected to have significant effects on human health at the levels used in industrial applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,2-Dimethylpropyl)anthraquinone has several advantages as a photoinitiator, including its high efficiency, low toxicity, and compatibility with a wide range of monomers and polymers. However, it also has some limitations, such as its sensitivity to oxygen and its relatively low solubility in water.
Zukünftige Richtungen
There are several areas of future research for 2-(1,2-Dimethylpropyl)anthraquinone, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action under different reaction conditions, and the exploration of its potential applications in areas such as drug delivery and tissue engineering. Additionally, there is a need for further studies on the environmental impact of 2-(1,2-Dimethylpropyl)anthraquinone and other photoinitiators used in industrial applications.
Synthesemethoden
2-(1,2-Dimethylpropyl)anthraquinone can be synthesized through the Friedel-Crafts acylation of anthraquinone with 2-(1,2-dimethylpropyl)acetyl chloride. The reaction is catalyzed by aluminum chloride and requires careful control of the reaction conditions to prevent side reactions. The yield of 2-(1,2-Dimethylpropyl)anthraquinone is typically around 50%, and the purity can be increased through recrystallization.
Eigenschaften
CAS-Nummer |
68892-28-4 |
|---|---|
Produktname |
2-(1,2-Dimethylpropyl)anthraquinone |
Molekularformel |
C19H18O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-(3-methylbutan-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-11(2)12(3)13-8-9-16-17(10-13)19(21)15-7-5-4-6-14(15)18(16)20/h4-12H,1-3H3 |
InChI-Schlüssel |
GCXJNBMVOYFNMN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C)C(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
68892-28-4 |
Synonyme |
2-(1,2-dimethylpropyl)anthraquinone; 2-(1,2-Dimethylpropyl)-9,10-anthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



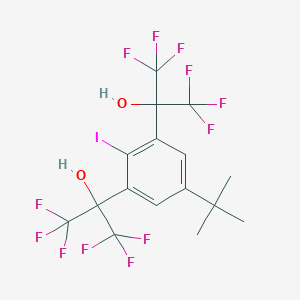
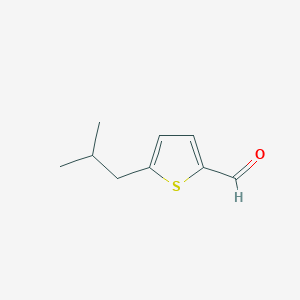
![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)
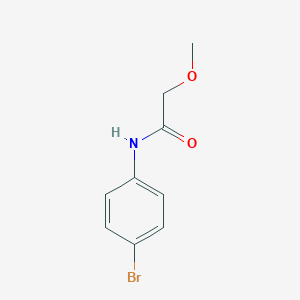
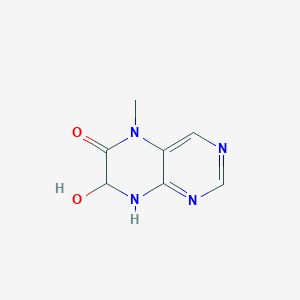
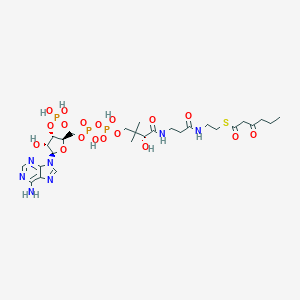
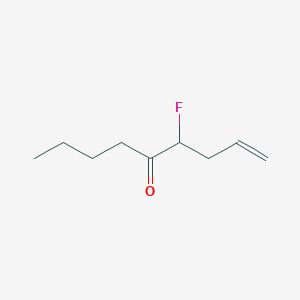
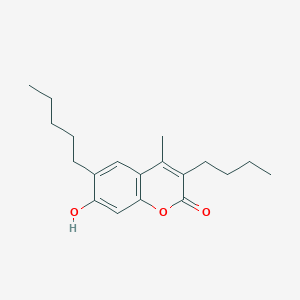
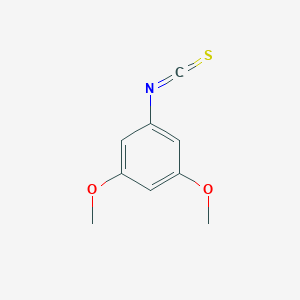
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
